4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate
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Overview
Description
4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate is a complex organic compound that features a hexahydroisoindole core with dibromo and dioxo substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate typically involves multiple steps. One common route starts with the preparation of the hexahydroisoindole core, followed by bromination and subsequent esterification with hexanoic acid. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atoms or the dioxo groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like amines or thiols .
Scientific Research Applications
4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-(5,6-dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate exerts its effects involves interactions with various molecular targets. The dibromo and dioxo groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Similar in structure but with different functional groups.
3,6-Dibromo-1,2,4,5-tetrazine: Shares the dibromo substitution but has a different core structure.
Uniqueness
4-(5,6-Dibromo-1,3-dioxo-hexahydroisoindol-2-yl)phenyl hexanoate is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo substitutions, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23Br2NO4 |
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Molecular Weight |
501.2 g/mol |
IUPAC Name |
[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] hexanoate |
InChI |
InChI=1S/C20H23Br2NO4/c1-2-3-4-5-18(24)27-13-8-6-12(7-9-13)23-19(25)14-10-16(21)17(22)11-15(14)20(23)26/h6-9,14-17H,2-5,10-11H2,1H3 |
InChI Key |
NVZMKRHPLCXEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br |
Origin of Product |
United States |
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